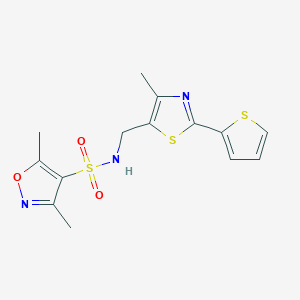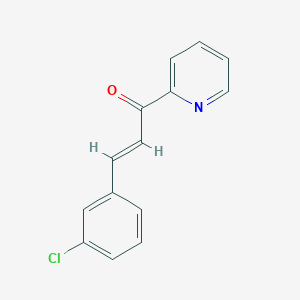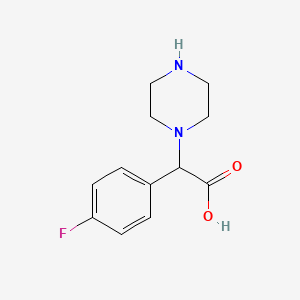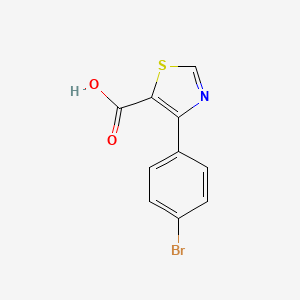
3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known by the name of TFB-TAM and has been extensively studied for its various biochemical and physiological effects.
科学的研究の応用
Chemistry and Biochemistry
Acrylamide is a reactive molecule extensively used in industries to produce polyacrylamide, which has numerous applications such as in soil conditioning, wastewater treatment, and in the paper and textile industries. The chemical structure and reactivity of acrylamide make it a significant compound in biochemistry and chemistry-related studies. The extensive research on acrylamide's biochemistry is crucial for understanding its formation, distribution in food, and role in human health, especially considering its presence in dietary sources (Friedman, 2003).
Industrial Applications
The wide-ranging industrial applications of acrylamide, particularly as a precursor in polyacrylamide production, highlight its importance. Polyacrylamides are used in various processes including water and wastewater treatment, pulp and paper processing, and mining. The industrial focus on acrylamide has led to significant research into its chemistry, toxicology, and formation mechanisms, especially in food processing, to assess and mitigate potential health risks (Taeymans et al., 2004).
Food Industry and Toxicology
In the food industry, acrylamide's formation during high-temperature processing and its potential health risks such as neurotoxicity, genotoxicity, and carcinogenicity have been a significant concern. Understanding the factors affecting acrylamide formation and degradation in foods, particularly in bakery products, is crucial for developing strategies to reduce its levels, thereby ensuring food safety (Keramat et al., 2011).
Reduction and Mitigation Strategies
Mitigating the dietary exposure to acrylamide involves understanding its distribution in food and the consumption patterns across populations. Research has focused on methods to reduce acrylamide content in the diet without compromising nutritional quality, safety, and sensory attributes of food. Strategies include selecting raw materials with low precursor levels, modifying processing conditions, and incorporating ingredients that prevent acrylamide formation (Friedman & Levin, 2008).
Coordination Chemistry
The coordination chemistry of acrylamide with transition metals offers insights into its potential role in biological systems and its reactivity. Understanding the complexation of acrylamide with metals is relevant for elucidating the mechanisms of its metabolism and health effects, which is critical given its presence in food and potential exposure through the diet (Girma et al., 2005).
Neurotoxicity and Occupational Health
Acrylamide's neurotoxic properties in humans and laboratory animals have prompted studies on its impact on occupational health. Workers exposed to acrylamide may experience neuropathies and other neurotoxic effects. Understanding acrylamide's action mechanism and potential neuropathological targets is essential for developing suitable therapies and protective measures for exposed workers (Pennisi et al., 2013).
特性
IUPAC Name |
(E)-3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c1-10-3-2-4-11(9-10)5-8-14(21)20-13-7-6-12(17)15(18)16(13)19/h2-9H,1H3,(H,20,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCFUKQEAHCAG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[({[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2450948.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2450951.png)


![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)



![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)


